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Compound of Interest

Compound Name:
5-Ethyl-1-aza-3,7-

dioxabicyclo[3.3.0]octane

Cat. No.: B1207425 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The dioxabicyclo-octane scaffold, a bridged bicyclic ether, is a key structural motif in a variety

of biologically active molecules and natural products. Its rigid conformation and stereochemical

complexity make it an attractive framework in medicinal chemistry and drug design. Theoretical

and computational chemistry play a pivotal role in understanding the structure-activity

relationships, reaction mechanisms, and physicochemical properties of its derivatives. This

guide provides an in-depth overview of the computational methodologies employed and

summarizes key quantitative findings from recent studies.

Core Computational Methodologies
The study of dioxabicyclo-octane derivatives heavily relies on a suite of computational tools to

predict and rationalize their behavior at a molecular level. The primary methods employed

include quantum mechanics (QM) and molecular mechanics (MM).

Quantum Chemical Calculations
Quantum chemical methods are essential for investigating electronic structure, reaction

energetics, and spectroscopic properties. Density Functional Theory (DFT) is the most widely

used approach due to its balance of accuracy and computational cost.
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Typical Experimental Protocol (DFT Calculation):

Structure Optimization: The initial geometry of the dioxabicyclo-octane derivative is built

using molecular modeling software and subjected to geometry optimization. The B3LYP

functional with a basis set such as 6-31G(d) is a common starting point for organic

molecules. For more accurate energetics, larger basis sets like 6-311+G(d,p) are often

employed.[1]

Frequency Calculations: To confirm that the optimized structure corresponds to a true

minimum on the potential energy surface, vibrational frequency calculations are performed at

the same level of theory. The absence of imaginary frequencies indicates a stable structure.

Property Calculation: Various properties can be calculated from the optimized geometry,

including thermodynamic parameters (enthalpy, Gibbs free energy), frontier molecular orbital

energies (HOMO-LUMO gap), and spectroscopic data (IR, NMR).[2][3]

Reaction Mechanism Studies: For studying reaction pathways, transition states are located

using methods like the synchronous transit-guided quasi-Newton (STQN) method. The

intrinsic reaction coordinate (IRC) is then calculated to ensure the transition state connects

the desired reactants and products.

Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one

molecule to a second when bound to each other to form a stable complex. It is extensively

used in drug discovery to understand the binding mode of ligands to their protein targets.

Typical Experimental Protocol (Molecular Docking):

System Preparation: The 3D structure of the target protein is obtained from a repository like

the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and

polar hydrogens and charges are added. The ligand (dioxabicyclo-octane derivative) is

prepared by generating a 3D conformation and assigning charges. Energy minimization is

often performed using a force field like MMFF94.

Grid Generation: A grid box is defined around the active site of the target protein to specify

the search space for the ligand.
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Docking Simulation: A docking algorithm, such as the Lamarckian Genetic Algorithm used in

AutoDock Vina, is employed to explore various conformations and orientations of the ligand

within the active site.

Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates

the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to

identify key interactions like hydrogen bonds and hydrophobic contacts.

Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of molecular systems over time.

They are used to study conformational changes, protein-ligand stability, and solvent effects.

Typical Experimental Protocol (MD Simulation):

System Setup: The protein-ligand complex, often obtained from molecular docking, is placed

in a simulation box filled with a specific water model (e.g., TIP3P).[4] Ions are added to

neutralize the system.

Energy Minimization: The energy of the entire system is minimized to remove any steric

clashes.

Equilibration: The system is gradually heated to the desired temperature (e.g., 310 K) and

then equilibrated at constant pressure and temperature (NPT ensemble) to ensure the

system is stable.

Production Run: The main simulation is run for a specific period (e.g., 100 ns), during which

the trajectory of all atoms is saved at regular intervals.

Trajectory Analysis: The saved trajectory is analyzed to calculate various properties, such as

root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and to visualize

the dynamic interactions between the protein and the ligand.

Quantitative Data Summary
The following tables summarize key quantitative data from various computational studies on

dioxabicyclo-octane derivatives.
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Derivative Class
Computational
Method

Key Findings Reference

Dioxabicyclo[3.2.1]oct

ane

Molecular Docking

(AutoDock Vina)

Binding affinities of

derivatives against

SGLT2 ranged, with

some compounds

showing strong

interactions.

Dioxabicyclo[3.2.1]oct

ane

Quantum Chemistry

(B3LYP/6-311++G**)

Formation of certain

derivatives is

thermodynamically

favorable, but bulky

substituents can lead

to thermodynamic

instability.

[5]

Dioxabicyclo[3.3.0]oct

ane

Quantum Chemistry

(M06-2X/6-

311+G(d,p))

Analysis of [3+2]

cycloaddition

reactions to form

these derivatives,

elucidating the

molecular mechanism.

[1][6]

1,4-

Diazabicyclo[2.2.2]oct

ane

Quantum Chemistry

(DFT/MP2)

Detailed assignment

of vibrational spectra

based on quantum-

chemical calculations.

[2]

2,5-

Diazabicyclo[2.2.2]oct

anes

Molecular Dynamics

Analysis of binding to

the σ1 receptor based

on a 3D homology

model.

[7]
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Parameter Value
Computational
Method

Context Reference

Binding Affinity

(Ki)
4.1 ± 0.21 nM

Not specified

(likely

experimental

with

computational

modeling)

3-(6-chloro-3-

pyridazinyl)-3,8-

diazabicyclo[3.2.

1]octane for the

α4β2 nAChR

subtype.

[8]

Frontier

Molecular Orbital

Energy Gaps

3.56 eV to 5.43

eV

DFT (B3LYP/6-

311G(d,p))

Energetic

derivatives

based on 3,7-

bis(alkenyl)-2,4,6

,8-

tetraazabicyclo[3

.3.0]octane.

[9]

Heats of

Formation

-154.8 to 3007.2

kJ mol⁻¹

DFT (B3LYP/6-

311G(d,p))

Energetic

derivatives

based on 3,7-

bis(alkenyl)-2,4,6

,8-

tetraazabicyclo[3

.3.0]octane.

[9]

Detonation

Velocities

5.22 to 8.90 km

s⁻¹

Kamlet-Jacobs

equations (based

on DFT)

Energetic

derivatives

based on 3,7-

bis(alkenyl)-2,4,6

,8-

tetraazabicyclo[3

.3.0]octane.

[9]

Detonation

Pressures

10.8 to 36.4 GPa Kamlet-Jacobs

equations (based

on DFT)

Energetic

derivatives

based on 3,7-

bis(alkenyl)-2,4,6

,8-

[9]
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tetraazabicyclo[3

.3.0]octane.

Visualizations of Computational Workflows and
Reaction Mechanisms
The following diagrams, generated using the DOT language, illustrate common logical

workflows and reaction pathways encountered in the study of dioxabicyclo-octane derivatives.
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A typical workflow for molecular docking studies.
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Workflow for elucidating a reaction mechanism using DFT.
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A simplified representation of a [3+2] cycloaddition reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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